molecular formula C₇H₁₇Cl₂N₃O₂S B1139944 (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride CAS No. 156719-39-0

(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride

Cat. No.: B1139944
CAS No.: 156719-39-0
M. Wt: 277.04
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride follows International Union of Pure and Applied Chemistry guidelines for amino acid derivatives. The primary IUPAC name designates the compound as (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid in its free base form, with the hydrochloride salt designation indicating the presence of one equivalent of hydrochloric acid. This nomenclature reflects the pentanoic acid backbone with an amino group at the 2-position configured in the S-stereochemistry, and a complex substituent at the 5-position containing both amino and methylsulfanyl functionalities.

The compound possesses multiple synonymous identifications within chemical databases and literature. The most commonly used trivial name is S-Methyl-L-thiocitrulline, which reflects its structural relationship to citrulline with a methylthio modification. Additional systematic synonyms include L-S-Methylthiocitrulline, S-MTC, and N-delta-(S-Methylisothioureido)norvaline. The Chemical Abstracts Service has assigned the registry number 156719-41-4 to the free base form, while various hydrochloride salt forms possess distinct registry numbers reflecting their different stoichiometries.

Database identifications provide comprehensive cross-referencing capabilities across multiple chemical information systems. The compound appears in PubChem under CID 107968 for the free base form, with additional entries for various salt forms. The UNII identifier M790X706JV serves as a unique ingredient identifier within regulatory databases. ChEBI assigns the identifier CHEBI:90712, while ChEMBL uses CHEMBL106516 for cross-referencing in medicinal chemistry databases. The InChI key NGVMVBQRKZPFLB-YFKPBYRVSA-N provides a standardized hash-based identifier for computational applications.

The hierarchical classification places this compound within the broader category of alpha amino acids, specifically as an L-arginine derivative where the guanidino NH2 group has been replaced by a methylsulfanyl group. This structural modification creates an imidothiocarbamic ester functionality, distinguishing it from natural amino acids and placing it among synthetic amino acid analogs used primarily for research applications.

Properties

IUPAC Name

(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S.ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDRIFKGLXQFOM-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NCCCC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC(=NCCC[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Racemic Precursor Preparation

The synthesis begins with the preparation of racemic 2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid. A modified protocol from Mei et al. involves hydrolysis of a nitrile intermediate under acidic conditions. For example, treating 5-cyano-2-aminopentanoic acid derivatives with 6 N hydrochloric acid at 100°C for 4 hours yields the racemic amino acid hydrochloride in 88.8% yield after acetonitrile washing.

Key Reaction Conditions

  • Substrate : 5-cyano-2-aminopentanoic acid derivatives

  • Acid : 6 N HCl (4 equivalents)

  • Temperature : 100°C

  • Workup : Filtration and acetonitrile washing

Chiral Resolution via Nickel Complexation

Dynamic kinetic resolution (DKR) using a nickel(II)-chiral ligand system enables enantiomeric enrichment. A nickel chloride/(S)-ligand complex in methanol at 50°C facilitates selective crystallization of the (2S)-enantiomer. The ligand is recoverable, enhancing cost efficiency.

Representative Procedure

  • Reagents : Racemic amino acid hydrochloride (16.6 g, 80.1 mmol), (S)-ligand (30.0 g, 57.2 mmol), NiCl₂ (10.4 g), K₂CO₃ (55.4 g)

  • Solvent : Degassed methanol (900 mL)

  • Conditions : 50°C for 2.5 hours, followed by quenching with acetic acid/water

  • Yield : 43.6 g (88.8%) of diastereomerically pure complex

Amidination via Condensation with S-Methylisothiourea

Formation of the Amidine Moiety

The amidine group is introduced by condensing 2,5-diaminopentanoic acid with S-methylisothiourea. This one-pot reaction proceeds in aqueous HCl at elevated temperatures, forming the methylsulfanyl-methylideneamino side chain.

Optimized Parameters

  • Molar Ratio : 1:1.2 (diamine:S-methylisothiourea)

  • Acid Catalyst : 4 N HCl

  • Temperature : 80°C, 6 hours

  • Purity : ≥97% after recrystallization

Stereochemical Control

To ensure (2S)-configuration, L-ornithine derivatives serve as starting materials. Protection of the α-amino group with Boc or Fmoc permits selective modification of the ε-amino group. Subsequent deprotection and salt formation yield the target compound.

Hydrochloride Salt Formation and Purification

Acidic Workup

The free base is treated with concentrated HCl in ethanol, precipitating the hydrochloride salt. Acetonitrile trituration removes residual impurities, yielding a crystalline product.

Typical Protocol

  • Solvent : Ethanol/HCl (3:1 v/v)

  • Temperature : 0°C

  • Yield : >90% with 99% purity (HPLC)

Crystallization Optimization

Crystallization from methanol/ether mixtures enhances enantiomeric excess (ee > 99%). Particle size control via anti-solvent addition ensures consistent bioavailability.

Comparative Analysis of Synthetic Routes

Method Yield ee (%) Scalability Complexity
Dynamic Kinetic Resolution88.8%>99High (~20 g)Moderate
Amidination Condensation85%95–98Medium (~10 g)Low
SPPS-Derived Synthesis70%99Low (<1 g)High

Key Observations

  • DKR excels in scalability and enantioselectivity but requires chiral ligands.

  • Amidination is operationally simpler but necessitates rigorous pH control.

  • SPPS suits small-scale research but incurs higher costs.

Challenges and Mitigation Strategies

Stereochemical Drift

Prolonged heating during amidination risks racemization. Mitigation includes:

  • Low-Temperature Reactions : <50°C

  • Additives : HOBt/DIPEA to stabilize intermediates

Byproduct Formation

Side reactions at the amidine group are minimized by:

  • Stoichiometric Control : Limiting S-methylisothiourea to 1.2 equivalents

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO)

Chemical Reactions Analysis

(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the imino group, converting it to an amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The compound can participate in substitution reactions, where the imino(methylthio)methyl group can be replaced by other functional groups. This can be achieved using nucleophilic reagents under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Characteristics

The molecular formula of (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid; hydrochloride is C7H17N5O2C_7H_{17}N_5O_2 with a molecular weight of approximately 203.24 g/mol. The compound features a complex structure that includes multiple amino groups and a methylsulfanyl functional group, which contribute to its unique properties.

Protein Engineering

The incorporation of non-canonical amino acids like (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid into proteins allows for the introduction of novel functionalities. This capability is crucial for:

  • Site-specific labeling : Enabling the tracking of proteins within cellular environments.
  • Enhanced enzyme activity : Modifications can lead to enzymes with improved catalytic properties.

Case Study: Research has demonstrated that non-canonical amino acids can be incorporated into proteins to study dynamic processes using techniques such as NMR spectroscopy, enhancing our understanding of protein behavior under physiological conditions .

Biomedicine

In the realm of biomedicine, this compound can be utilized in the development of therapeutic agents and drug delivery systems. Its ability to modify protein structures can lead to:

  • Targeted drug delivery : By attaching therapeutic agents to proteins modified with non-canonical amino acids.
  • Improved pharmacokinetics : Alterations in protein stability and interaction profiles can enhance the efficacy of drugs.

Research indicates that incorporating such amino acids into therapeutic proteins can significantly affect their stability and interaction with biological targets, leading to better treatment outcomes .

Biotechnology

In biotechnology, (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid plays a role in:

  • Synthetic biology : Facilitating the design of novel biosynthetic pathways.
  • Biocatalysis : Enhancing the efficiency of enzymatic reactions through improved enzyme design.

A notable application includes the engineering of polypeptides that incorporate multiple iterations of non-standard amino acids, which can expand the functional capabilities of biomaterials .

Summary Table of Applications

Application AreaDescriptionExample Use Case
Protein EngineeringIncorporation into proteins for novel functionalitiesSite-specific labeling for tracking proteins
BiomedicineDevelopment of therapeutic agentsTargeted drug delivery systems
BiotechnologyDesign of biosynthetic pathwaysEngineering enzymes for enhanced biocatalysis

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride involves its interaction with specific molecular targets:

    Enzyme Modulation: The compound can modulate the activity of enzymes involved in the urea cycle, such as ornithine transcarbamylase and arginase.

    Nitric Oxide Synthesis: It can influence the production of nitric oxide by affecting the activity of nitric oxide synthase enzymes.

    Cell Signaling Pathways: The compound may interact with various cell signaling pathways, influencing cellular functions such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

L-Arginine Hydrochloride

  • Structure: (2S)-2-amino-5-guanidinopentanoic acid hydrochloride.
  • Key Differences: Replaces the methylsulfanyl-acetimidamide group with a guanidino group (-NH-C(=NH)-NH₂). Higher polarity due to the guanidino group’s positive charge at physiological pH.
  • Functional Impact: L-Arginine is a proteinogenic amino acid critical for nitric oxide (NO) synthesis via nitric oxide synthase (NOS). The target compound’s methylsulfanyl group may reduce charge-dependent interactions, altering enzyme affinity or metabolic pathways .

NG,NG-Dimethylarginine Dihydrochloride

  • Structure: (2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid dihydrochloride.
  • Key Differences: Contains dimethylamino instead of methylsulfanyl in the amidine group.
  • Functional Impact: Acts as a competitive NOS inhibitor, influencing cardiovascular and neurological systems. The methylsulfanyl group in the target compound may confer distinct redox properties or steric effects compared to dimethylamino .

L-Citrulline

  • Structure: (2S)-2-amino-5-(carbamoylamino)pentanoic acid.
  • Key Differences :
    • Replaces the amidine-thioether group with a ureido group (-NH-C(=O)-NH₂).
  • Functional Impact: L-Citrulline is a urea cycle intermediate and NO precursor. The target compound’s methylsulfanyl-acetimidamide group may resist hydrolysis, offering stability in acidic environments compared to the ureido group .

Tilarginine (Monoacetate)

  • Structure: (2S)-2-amino-5-[(methylcarbamimidoyl)amino]pentanoic acid monoacetate.
  • Key Differences :
    • Substitutes methylsulfanyl with a methylcarbamimidoyl group (-NH-C(=NH)-OCH₃).
  • Functional Impact :
    • Tilarginine is used in cardiogenic shock treatment; the methylsulfanyl variant may exhibit altered pharmacokinetics or receptor binding .

Oxidized Derivatives (Sulfinyl and Sulfonyl Analogs)

  • Structures: (2S)-2-amino-5-(2-(methylsulfinyl)acetimidamido)pentanoic acid (sulfinyl analog). (2S)-2-amino-5-(2-(methylsulfonyl)acetimidamido)pentanoic acid (sulfonyl analog).
  • Key Differences :
    • Oxidation of the sulfur atom alters electronic properties (e.g., sulfonyl is strongly electron-withdrawing).
  • Functional Impact: Sulfonyl/sulfinyl groups may enhance stability or modify interactions with metalloenzymes like NOS .

Comparative Data Table

Compound Name Functional Group Key Properties Applications/Impacts References
(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid; HCl Methylsulfanyl-acetimidamide Moderate polarity, thioether stability, hydrochloride salt Potential enzyme inhibition, drug delivery
L-Arginine Hydrochloride Guanidino High polarity, positively charged NO synthesis, proteinogenic
NG,NG-Dimethylarginine Dihydrochloride Dimethylamino-acetimidamide Competitive NOS inhibition Cardiovascular research
L-Citrulline Ureido Neutral, urea cycle intermediate NO precursor, metabolic studies
Tilarginine Monoacetate Methylcarbamimidoyl Acid-stable, therapeutic use Cardiogenic shock treatment
Sulfinyl/Sulfonyl Analogs Sulfinyl or sulfonyl-acetimidamide Electron-withdrawing, enhanced stability Enzyme interaction studies

Research Findings and Implications

  • Synthetic Accessibility: The target compound is synthesized via scalable routes, achieving >90% yields in some cases, similar to other Fmoc-protected amino acids .
  • Biological Activity: Its methylsulfanyl group may act as a leaving group in enzyme catalysis, analogous to sulfonamide drugs. This differs from arginine’s guanidino group, which participates in hydrogen bonding .
  • Safety Profile: Limited toxicological data exist, but related compounds (e.g., diaminopentanamide derivatives) caution against inhalation or dermal exposure .

Biological Activity

(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid; hydrochloride, also known as S-methyl-L-thiocitrulline, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C7H15N3O2S
  • Molar Mass : 205.28 g/mol
  • CAS Number : 156719-41-4

S-methyl-L-thiocitrulline acts as a nitric oxide synthase (NOS) inhibitor, impacting nitric oxide (NO) production in various biological systems. It has been shown to reduce nitrite production in cellular models, indicating its role in modulating NO levels. For example, at a concentration of 100 μM, S-methyl-L-thiocitrulline significantly decreased nitrite production when compared to control groups exposed to amyloid-beta (Aβ) .

Antioxidant Activity

Research indicates that S-methyl-L-thiocitrulline exhibits antioxidant properties by scavenging free radicals. The compound's structure allows it to stabilize radicals during oxidation processes, which is crucial in preventing oxidative stress-related damage in cells .

Neuroprotective Effects

In studies involving neuronal cells, S-methyl-L-thiocitrulline demonstrated protective effects against neurotoxic agents. It was observed that the compound mitigated cell viability loss induced by Aβ exposure, suggesting potential applications in neurodegenerative diseases .

Case Studies

  • Neuronal Protection Against Aβ Toxicity
    • Objective : To evaluate the protective effects of S-methyl-L-thiocitrulline on neuronal cells exposed to Aβ.
    • Findings : Treatment with S-methyl-L-thiocitrulline at 100 μM reduced nitrite levels significantly compared to controls, indicating a reduction in neuronal damage and inflammation .
  • Antioxidant Efficacy Assessment
    • Objective : To assess the antioxidant capacity of S-methyl-L-thiocitrulline using DPPH radical scavenging assays.
    • Results : The compound exhibited significant radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid .

Data Table: Biological Activity Summary

Activity TypeConcentration (μM)Effect ObservedReference
Nitric Oxide Inhibition100Reduced nitrite production
Antioxidant ActivityVariesSignificant DPPH scavenging
Neuroprotection100Improved cell viability in Aβ-treated neurons

Q & A

Basic: How can the stereochemistry of this compound be experimentally confirmed?

Methodological Answer:
Stereochemical confirmation requires combining spectroscopic and computational techniques:

  • X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice diffraction patterns.
  • NMR spectroscopy : Use chiral derivatizing agents (e.g., Mosher’s acid) to distinguish enantiomers via 1^1H/13^13C NMR splitting patterns .
  • Circular Dichroism (CD) : Correlates optical activity with stereochemical orientation.
  • Quantum chemical modeling : Predicts stable conformers using density functional theory (DFT) to match experimental data .

Advanced: What synthetic strategies optimize yield while minimizing impurities?

Methodological Answer:
Multi-step synthesis requires precise control:

  • Step 1 : Protect the α-amino group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
  • Step 2 : Introduce the methylsulfanyl-methylideneamino moiety via nucleophilic substitution under inert atmosphere (N2_2/Ar) to avoid oxidation .
  • Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane.
  • Step 4 : Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the hydrochloride salt.
    Key Considerations :
  • Monitor reaction progress with TLC (silica gel, ninhydrin staining) .
  • Optimize pH during salt formation to enhance crystallinity (target pH 3–4) .

Basic: What analytical methods validate purity and identity?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm). Compare retention time to a certified reference standard.
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+^+ and isotopic pattern.
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
  • TLC : Spot purity assessment using ninhydrin for amino group visualization .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies may arise from:

  • Impurity profiles : Characterize by LC-MS to identify trace byproducts (e.g., deaminated derivatives) .
  • Solvent effects : Test activity in multiple solvents (DMSO, saline) to assess solubility-driven variability.
  • Receptor binding assays : Use isothermal titration calorimetry (ITC) to measure binding affinities under controlled buffer conditions (pH 7.4, 25°C) .
    Recommendation : Cross-validate findings with orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .

Basic: What are the stability and storage guidelines?

Methodological Answer:

  • Solid form : Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel).
  • Solution form : Prepare in degassed, deionized water (pH 3–4 adjusted with HCl) and store at –80°C for ≤1 year .
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 weeks) to assess hydrolytic susceptibility .

Advanced: How to design experiments probing the compound’s metal-chelating properties?

Methodological Answer:

  • UV-Vis titration : Monitor absorbance shifts (200–400 nm) upon incremental addition of metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry and thermodynamic parameters (ΔH, ΔS) .
  • DFT calculations : Model coordination geometries (e.g., octahedral vs. tetrahedral) and predict stability constants .

Basic: What functional groups dominate reactivity?

Methodological Answer:

  • Guanidine group : Participates in hydrogen bonding and metal chelation.
  • Methylsulfanyl moiety : Prone to oxidation (e.g., to sulfoxide) under aerobic conditions.
  • α-Amino acid backbone : Enables peptide coupling via EDC/HOBt activation .
    Experimental Confirmation :
  • IR spectroscopy: Identify N–H stretches (3300 cm1^{-1}) and C=O vibrations (1700 cm1^{-1}) .

Advanced: What computational tools predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate:
    • Lipophilicity (LogP): ~1.2 (hydrochloride salt increases hydrophilicity).
    • Blood-brain barrier (BBB) permeability : Likely low due to polar guanidine group .
  • Molecular Dynamics (MD) Simulations : Model membrane permeation using CHARMM-GUI .

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